An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hexanol
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 6-chloro-2-hexanol. It is intended to serve as a technical resource for professionals in research and drug development who utilize chiral synthons and functionalized alcohols in their work.
Core Physicochemical Properties
6-Chloro-2-hexanol is a chiral alcohol containing a chlorine atom at the terminal position. Its stereocenter at the C2 position makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs) where specific stereochemistry is crucial for therapeutic efficacy.[1] While the racemic mixture and its individual enantiomers, (R)- and (S)-6-chloro-2-hexanol, share identical physical properties in achiral environments, their biological activities and interactions in chiral settings differ significantly.[1]
The data presented below corresponds to the racemic mixture unless otherwise specified for a particular enantiomer.
Table 1: General and Computed Properties of 6-Chloro-2-hexanol
| Property | Value | Source |
| Molecular Formula | C6H13ClO | PubChem[2][3] |
| Molecular Weight | 136.62 g/mol | PubChem, Pharmaffiliates[2][3] |
| IUPAC Name | 6-chlorohexan-2-ol | PubChem[2] |
| CAS Number | 18804-33-6 (for racemic) | Pharmaffiliates[3] |
| (R)-enantiomer CAS | 154885-33-3 | PubChem[2] |
| Canonical SMILES | CC(CCCCCl)O | PubChem[2] |
| InChIKey | LDIPECSHAACCTQ-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
| Complexity | 47.8 | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
Table 2: Experimental and Physical Properties of 6-Chloro-2-hexanol
| Property | Value | Notes |
| Appearance | Data not available | Often a liquid at room temperature[4] |
| Storage Temperature | 2-8°C (Refrigerator) | Recommended for stability[3] |
| Solubility | Soluble in dimethylformamide | Limited solubility in water is expected[4][5] |
Synthesis and Reactivity
The primary route for synthesizing enantiomerically pure 6-chloro-2-hexanol is through the stereoselective reduction of the precursor ketone, 6-chloro-2-hexanone.[1] This transformation is a cornerstone of its production and is critical for its application as a chiral intermediate.
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Stereoselective Reduction: The conversion of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol can be achieved with high enantiomeric excess (>90%) using chiral catalysts, such as ruthenium complexes with (R)-BINAP ligands.[1] This process involves a metal-ligand bifunctional mechanism where a hydride and a proton are transferred to the carbonyl group.[1]
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Intramolecular Cyclization: Under basic conditions, the hydroxyl group of 6-chloro-2-hexanol can be deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon at the C6 position, displacing the chloride ion to form a substituted tetrahydrofuran ring.[1][6]
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Oxidation: As a secondary alcohol, 6-chloro-2-hexanol can be oxidized back to its corresponding ketone, 6-chloro-2-hexanone, which is a valuable intermediate itself.[1][7]
Below is a logical workflow for the synthesis and subsequent reaction of 6-chloro-2-hexanol.
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and analysis of 6-chloro-2-hexanol. The following sections outline common methodologies.
This protocol is a generalized procedure based on the asymmetric hydrogenation of ketones using chiral transition metal complexes.[1]
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Preparation: In a high-pressure reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 6-chloro-2-hexanone in a suitable organic solvent (e.g., ethanol or dichloromethane).
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Catalyst Addition: Add a catalytic amount of the chiral ruthenium-(R)-BINAP complex. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the optimized pressure and stir the reaction mixture at a controlled temperature. Reaction conditions must be carefully optimized to maximize stereoselectivity.[1]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully depressurize the vessel. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product, (R)-6-chloro-2-hexanol, using column chromatography on silica gel to remove the catalyst and any byproducts.
The following diagram illustrates the general experimental workflow for this synthesis.
This reaction demonstrates the nucleophilic character of the hydroxyl group under basic conditions.[1][6]
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Reactant Preparation: Dissolve 6-chloro-2-hexanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
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Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to the solution at a controlled temperature (often 0 °C to start). The base deprotonates the hydroxyl group to form the alkoxide.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the resulting cyclic ether via distillation or column chromatography.
Confirming the identity, purity, and stereochemistry of the final product is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the proton environment and overall structure.
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¹³C NMR: Used to confirm the carbon skeleton, including the positions of the chloro and hydroxyl groups.[1] For example, the hydroxyl-bearing carbon (C2) would show a characteristic shift.
-
-
Mass Spectrometry (MS): ESI-MS or EI-MS can be used to confirm the molecular weight of the compound.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (ee).
-
Method: Use a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase such as a hexane/isopropanol mixture.
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to calculate the ee.[1]
-
-
Polarimetry: Measures the optical rotation of a solution of the enantiomerically enriched product. The measured value is then compared to known literature values for the pure enantiomer to confirm its stereochemical identity.[1]
Safety and Handling
While comprehensive toxicological data for 6-chloro-2-hexanol is not fully available, related compounds and general laboratory chemical safety practices should be considered.[8][9]
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General Hazards: The isomer 6-chloro-1-hexanol is listed as a skin and strong eye irritant and may be harmful by inhalation and skin absorption.[10] The (R)-enantiomer of 6-chloro-2-hexanol is noted to cause serious eye irritation.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.[4]
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4][9] Recommended storage is between 2-8°C.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. guidechem.com [guidechem.com]
- 5. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
